2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a structural feature found in some biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification with an overall yield of 35% .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 3,4-dihydropyrazin-2-yl group, a thio group, and a N-(3,5-dimethylphenyl)acetamide group .Scientific Research Applications
Synthesis and Biological Evaluation
Antioxidant Activity
Research led by Ahmad et al. (2012) delved into the synthesis and antioxidant evaluation of novel carboxamides, indicating that compounds with pyrazolobenzothiazine ring systems exhibit moderate to significant radical scavenging activities. This suggests potential applications in designing molecules to combat oxidative stress-related diseases (Ahmad et al., 2012).
Antitumor Activity
Studies by Shams et al. (2010) and others have focused on synthesizing heterocyclic derivatives from key precursors similar to the compound , showing significant antiproliferative activities against various cancer cell lines. This highlights the potential for developing new anticancer agents based on the structural motifs of these compounds (Shams et al., 2010).
Antimicrobial Agents
Research into N-substituted sulfonamides bearing benzodioxane moiety, like the compound of interest, has demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains. This underscores the relevance of these compounds in developing new antibiotics (Abbasi et al., 2016).
Chemical Synthesis and Characterization
Heterocyclic Compounds Synthesis
The compound and its analogs have been used as key intermediates in the synthesis of diverse heterocyclic compounds, indicating their importance in medicinal chemistry for generating pharmacologically active molecules (Gabriele et al., 2006).
Structural Analysis
Studies on similar compounds have included detailed structural characterization, including X-ray crystallography, to understand the molecular configuration and its implications on biological activity. This level of analysis is crucial for rational drug design (Troxler & Weber, 1974).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-9-15(2)11-16(10-14)24-20(26)13-30-21-22(27)25(6-5-23-21)17-3-4-18-19(12-17)29-8-7-28-18/h3-6,9-12H,7-8,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGCSLEFFXZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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